molecular formula C9H10N6O3S B4374918 1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide

1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B4374918
M. Wt: 282.28 g/mol
InChI Key: SKUDNCWXGGHEOD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a thiadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole cores. One common synthetic route includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxamide with appropriate reagents to introduce the nitro group and the thiadiazole moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored, particularly in antimicrobial and antifungal studies.

  • Medicine: Research has investigated its potential as a therapeutic agent, including its use in drug design and development.

  • Industry: Its unique properties may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carboxamide

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • 4-Nitro-1H-pyrazole-5-carboxamide

Properties

IUPAC Name

2,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O3S/c1-4-6(15(17)18)7(14(3)13-4)8(16)10-9-12-11-5(2)19-9/h1-3H3,(H,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDNCWXGGHEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
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1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
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1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
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1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
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1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
Reactant of Route 6
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1,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide

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